molecular formula C21H21N2S2+ B14174943 3,3'-Diethylthiacarbocyanine CAS No. 18403-49-1

3,3'-Diethylthiacarbocyanine

Cat. No.: B14174943
CAS No.: 18403-49-1
M. Wt: 365.5 g/mol
InChI Key: JGLWGLKNDHZFAP-UHFFFAOYSA-N
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Description

3,3’-Diethylthiacarbocyanine: is a cyanine dye known for its vibrant color and photochemical properties. It is commonly used in various scientific and industrial applications due to its ability to absorb and emit light at specific wavelengths. The compound is characterized by its molecular formula C25H25IN2S2 and a molecular weight of 544.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Diethylthiacarbocyanine can be synthesized through the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone in the presence of a base such as sodium ethoxide . The reaction typically occurs in an ethanol solution and requires heating to facilitate the formation of the cyanine dye .

Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diethylthiacarbocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones , while reduction can produce hydrocarbons .

Mechanism of Action

The mechanism of action of 3,3’-Diethylthiacarbocyanine involves its ability to absorb light and undergo electronic transitions. The compound’s molecular targets include various cellular membranes , where it can integrate and alter membrane potential. The pathways involved include the electron transfer processes facilitated by the dye’s interaction with light .

Comparison with Similar Compounds

Uniqueness: 3,3’-Diethylthiacarbocyanine is unique due to its specific absorption and emission properties, making it highly suitable for applications requiring precise photochemical behavior. Its ability to form stable complexes with various substrates further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

18403-49-1

Molecular Formula

C21H21N2S2+

Molecular Weight

365.5 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole

InChI

InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1

InChI Key

JGLWGLKNDHZFAP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Origin of Product

United States

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